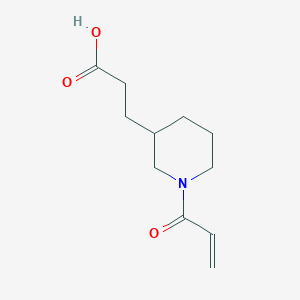![molecular formula C13H11NO3 B7588841 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid, also known as MPBA, is a chemical compound with potential applications in scientific research. MPBA is a derivative of benzoic acid and has a molecular weight of 223.25 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes, including COX-2 and 5-LOX. These enzymes are involved in the production of inflammatory mediators, and their inhibition by 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid may contribute to its anti-inflammatory effects. 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro. In animal studies, 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has been shown to reduce inflammation and inhibit the growth of cancer cells. However, the safety and efficacy of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid in humans have not been established, and further research is needed to determine its potential as a therapeutic agent.
实验室实验的优点和局限性
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has potential advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and its potential anti-cancer effects. However, the safety and efficacy of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid in humans have not been established, and further research is needed to determine its potential as a therapeutic agent. Additionally, 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid may have limitations for lab experiments, including its potential toxicity and the need for further research to determine its mechanism of action and potential side effects.
未来方向
For research on 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid include further studies to determine its mechanism of action, potential side effects, and safety and efficacy in humans. Additionally, research is needed to determine the optimal dosage and administration route for 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid and to explore its potential as a therapeutic agent for inflammatory and cancer-related conditions. Other potential directions for research include the synthesis of new derivatives of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid with improved efficacy and safety profiles and the development of new methods for synthesizing 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid.
合成方法
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid can be synthesized using various methods, including the reaction of 4-methyl-2-pyridinecarboxylic acid with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid as a white solid. Other methods for synthesizing 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid include the reaction of 4-methyl-2-pyridinecarboxylic acid with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride.
科学研究应用
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has potential applications in scientific research, particularly in the field of biochemistry. This compound has been studied for its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators and are targets for the development of anti-inflammatory drugs. 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has also been studied for its potential to inhibit the growth of cancer cells, particularly breast cancer cells.
属性
IUPAC Name |
3-(4-methylpyridin-2-yl)oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-5-6-14-12(7-9)17-11-4-2-3-10(8-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAXMGMYXJITGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588761.png)

![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)
![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)



![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)

